2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of quinoline and isoindole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Derivative: This involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.
Imination Reaction: The tetrahydroquinoline derivative is then reacted with an appropriate aldehyde or ketone to form the imine.
Formation of the Isoindole Derivative: The final step involves the cyclization of the imine with a phthalic anhydride derivative to form the isoindole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and isoindole derivatives.
Reduction: Reduction can lead to the formation of tetrahydroquinoline and isoindoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline and isoindole derivatives, while reduction may yield tetrahydroquinoline and isoindoline derivatives.
Scientific Research Applications
2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s electronic properties make it of interest for the development of organic semiconductors and other advanced materials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline structure and have similar biological activities.
Isoindole Derivatives: Compounds such as phthalimide and isoindoline share the isoindole structure and have similar chemical properties.
Uniqueness
What sets 2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione apart is its combination of both quinoline and isoindole structures, which gives it unique chemical and biological properties. This dual structure allows it to interact with a wider range of molecular targets and undergo a broader range of chemical reactions compared to compounds with only one of these structures.
Properties
CAS No. |
865202-91-1 |
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Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]imino]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21N3O2/c25-20-16-9-1-2-10-17(16)21(26)24(20)14-4-3-12-22-18-11-5-7-15-8-6-13-23-19(15)18/h1-2,6,8-10,12-13,18H,3-5,7,11,14H2/t18-/m0/s1 |
InChI Key |
WMTQTRDUKYQGLR-SFHVURJKSA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N=CCCCN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N=CCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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